![molecular formula C15H14ClNO6 B11308593 N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine](/img/structure/B11308593.png)

N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

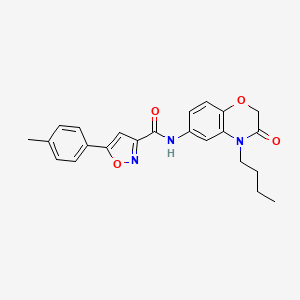

N-[3-(6-chloro-7-hydroxy-4-méthyl-2-oxo-2H-chromène-3-yl)propanoyl]glycine est un composé synthétique qui appartient à la classe des dérivés de la coumarine. Les coumarines sont un groupe de composés naturels et synthétiques connus pour leurs diverses activités biologiques, notamment leurs propriétés anti-inflammatoires, anticoagulantes et antimicrobiennes . Ce composé particulier est caractérisé par la présence d'un groupement 6-chloro-7-hydroxy-4-méthyl-2-oxo-2H-chromène-3-yl lié à un résidu glycine via un groupe propanoyle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-[3-(6-chloro-7-hydroxy-4-méthyl-2-oxo-2H-chromène-3-yl)propanoyl]glycine implique généralement les étapes suivantes :

Synthèse de la 6-chloro-7-hydroxy-4-méthylcoumarine : Ce composé intermédiaire peut être synthétisé en faisant réagir la 4-méthylombelliférone avec le chlorure de thionyle pour introduire l'atome de chlore en position 6.

Formation du dérivé propanoyle : La 6-chloro-7-hydroxy-4-méthylcoumarine est ensuite mise à réagir avec le chlorure de propanoyle en présence d'une base telle que la triéthylamine pour former le dérivé propanoyle.

Couplage avec la glycine : La dernière étape consiste à coupler le dérivé propanoyle avec la glycine en utilisant un réactif de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP).

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement élevé et une pureté optimale. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions réactionnelles et l'adaptation du processus aux exigences industrielles.

Analyse Des Réactions Chimiques

Types de réactions

La N-[3-(6-chloro-7-hydroxy-4-méthyl-2-oxo-2H-chromène-3-yl)propanoyl]glycine peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle en position 7 peut être oxydé pour former une cétone ou un aldéhyde.

Réduction : Les groupes carbonyle du groupement coumarine peuvent être réduits en alcools.

Substitution : L'atome de chlore en position 6 peut être substitué par d'autres nucléophiles tels que des amines ou des thiols.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) peuvent être utilisés.

Principaux produits formés

Oxydation : Formation de dérivés 7-céto ou 7-aldéhyde.

Réduction : Formation de dérivés 7-hydroxy.

Substitution : Formation de dérivés 6-substitués avec divers groupes fonctionnels.

Applications De Recherche Scientifique

La N-[3-(6-chloro-7-hydroxy-4-méthyl-2-oxo-2H-chromène-3-yl)propanoyl]glycine a plusieurs applications en recherche scientifique :

Biologie : Étudiée pour son potentiel en tant qu'agent antimicrobien et anti-inflammatoire.

Industrie : Utilisée dans le développement de nouveaux matériaux présentant des propriétés optiques spécifiques.

Mécanisme d'action

Le mécanisme d'action de la N-[3-(6-chloro-7-hydroxy-4-méthyl-2-oxo-2H-chromène-3-yl)propanoyl]glycine implique son interaction avec diverses cibles moléculaires :

Cibles moléculaires : Le composé peut interagir avec des enzymes telles que la cyclooxygénase (COX) et la lipooxygénase (LOX), en inhibant leur activité et en réduisant ainsi l'inflammation.

Voies impliquées : Il peut également moduler les voies de signalisation liées au stress oxydatif et à l'apoptose, contribuant à ses effets antimicrobiens et anticancéreux.

Mécanisme D'action

The mechanism of action of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing inflammation.

Pathways Involved: It may also modulate signaling pathways related to oxidative stress and apoptosis, contributing to its antimicrobial and anticancer effects.

Comparaison Avec Des Composés Similaires

Composés similaires

3-Chloro-7-hydroxy-4-méthylcoumarine : Un précurseur dans la synthèse du composé cible, connu pour ses propriétés antimicrobiennes.

4-Hydroxy-2-quinolones : Composés présentant des activités biologiques similaires, notamment des effets antimicrobiens et anti-inflammatoires.

Dérivés de la coumarine : Divers dérivés de la coumarine présentant des modifications à différentes positions sur le cycle coumarinique, présentant des activités biologiques diverses.

Unicité

La N-[3-(6-chloro-7-hydroxy-4-méthyl-2-oxo-2H-chromène-3-yl)propanoyl]glycine est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence d'un résidu glycine et d'un lien propanoyle, qui peuvent améliorer son activité biologique et sa spécificité par rapport à d'autres dérivés de la coumarine .

Propriétés

Formule moléculaire |

C15H14ClNO6 |

|---|---|

Poids moléculaire |

339.73 g/mol |

Nom IUPAC |

2-[3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetic acid |

InChI |

InChI=1S/C15H14ClNO6/c1-7-8(2-3-13(19)17-6-14(20)21)15(22)23-12-5-11(18)10(16)4-9(7)12/h4-5,18H,2-3,6H2,1H3,(H,17,19)(H,20,21) |

Clé InChI |

ZRCQXXHGJHOLTP-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CCC(=O)NCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11308510.png)

![7-(4-Carboxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11308512.png)

![4-Acetyl-3-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308546.png)

![2-Methoxy-1-{4-[2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone](/img/structure/B11308550.png)

![N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11308553.png)

![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B11308556.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11308564.png)

![2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11308568.png)

![4-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11308572.png)

![2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11308573.png)

![{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11308576.png)

![N-[4-(diethylamino)benzyl]-4-methyl-N-(pyridin-2-yl)benzamide](/img/structure/B11308583.png)